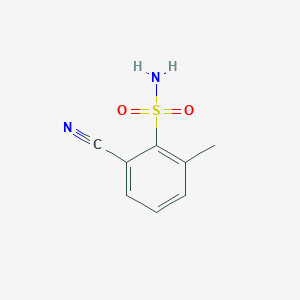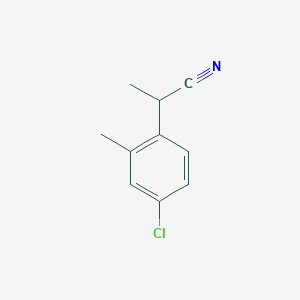![molecular formula C16H14O2 B13522950 (1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B13522950.png)
(1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is characterized by the presence of a cyclopropane ring substituted with a biphenyl group and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable biphenyl derivative. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropane ring. The reaction conditions often include an inert atmosphere and a solvent such as diethyl ether or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral catalysts or auxiliaries may be employed to ensure the desired stereochemistry is achieved consistently.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring’s strained nature allows it to participate in unique chemical transformations, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Cyclopropane-1-carboxylic acid: A simpler analog without the biphenyl group.
Biphenyl-4-carboxylic acid: Lacks the cyclopropane ring.
Uniqueness
(1R,2R)-2-([1,1’-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid is unique due to its combination of a chiral cyclopropane ring and a biphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C16H14O2 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(1R,2R)-2-(4-phenylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H14O2/c17-16(18)15-10-14(15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,17,18)/t14-,15+/m0/s1 |
InChI-Schlüssel |
YSFXBAUZQRXFLW-LSDHHAIUSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



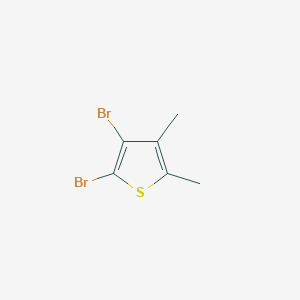
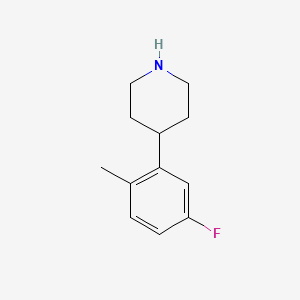
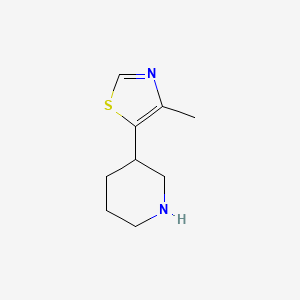
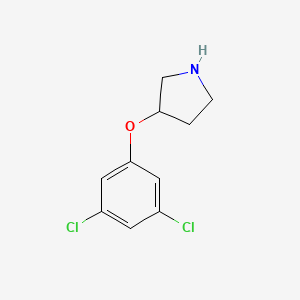
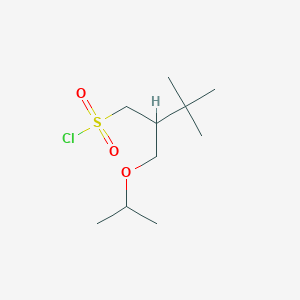
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
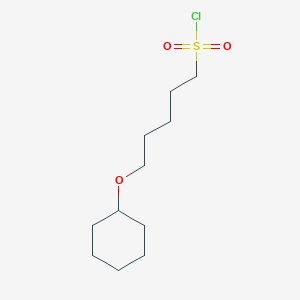

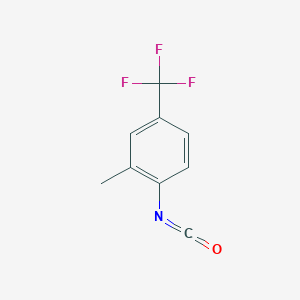
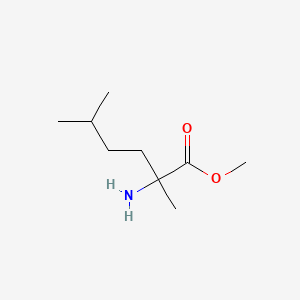
![2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13522952.png)
